molecular formula C8H5FN2 B1596211 5-Fluoroquinoxaline CAS No. 77130-30-4

5-Fluoroquinoxaline

Cat. No. B1596211
CAS RN: 77130-30-4
M. Wt: 148.14 g/mol
InChI Key: DSCYVCLBSVVQDH-UHFFFAOYSA-N
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Description

5-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . The IUPAC name for this compound is 5-fluoroquinoxaline .


Synthesis Analysis

The synthesis of 5-Fluoroquinoxaline and its derivatives has been a subject of interest in medicinal chemistry . Fluoroquinolones, a class of compounds that includes 5-Fluoroquinoxaline, have been synthesized and evaluated for their antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal properties .


Molecular Structure Analysis

The molecular structure of 5-Fluoroquinoxaline consists of a fused benzene and pyrazine ring with a fluorine atom at the 5th position . The InChI code for this compound is InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H .


Physical And Chemical Properties Analysis

5-Fluoroquinoxaline is a solid at room temperature . It has a topological polar surface area of 25.8 Ų and a complexity of 140 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

5-Fluoroquinoxaline has been identified as a core structure in the development of new antimicrobial agents. Its incorporation into pharmaceutical compounds can enhance their efficacy against a range of pathogenic bacteria and fungi. The fluoro group on the quinoxaline ring can influence the molecule’s interaction with bacterial enzymes, potentially leading to improved inhibition of bacterial growth and survival .

Organic Electronics: Electroluminescent Materials

The electronic properties of 5-Fluoroquinoxaline make it a candidate for use in organic light-emitting diodes (OLEDs). The compound can serve as an electron-transporting layer or as part of the emissive layer in OLED structures, contributing to the efficiency and stability of these devices .

Dye Synthesis: Fluorescent Dyes

In dye synthesis, 5-Fluoroquinoxaline can be utilized to create fluorescent dyes. These dyes have applications in bioimaging and diagnostics, where they can be used to label proteins, nucleic acids, or other biological molecules for visualization under a fluorescence microscope .

Cancer Research: Antitumor Agents

Research has shown that quinoxaline derivatives, including those with a fluoro substituent, exhibit promising antitumor activity. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for proliferation and survival .

Agricultural Chemistry: Plant Virus Inhibitors

5-Fluoroquinoxaline derivatives have been explored as inhibitors of plant viruses, offering a potential tool for protecting crops from viral infections. The compound’s ability to interfere with viral replication could be harnessed to enhance plant resistance to disease .

Green Chemistry: Synthesis Methodologies

The synthesis of 5-Fluoroquinoxaline itself is subject to research within the field of green chemistry. Scientists are developing more sustainable and cost-effective methods to produce this compound, minimizing the environmental impact and reducing the reliance on hazardous reagents .

Safety and Hazards

The safety data sheet for 5-Fluoroquinoxaline indicates that it has acute toxicity when ingested . It is classified under the GHS07 hazard pictogram, with a signal word of "Warning" .

Future Directions

Fluoroquinolones, including 5-Fluoroquinoxaline, are promising synthetic classes of antimicrobial agents with broad-spectrum and potent activity . They have been studied for their potential in treating various diseases, including infectious diseases caused by bacteria, fungi, and viruses . Future research may focus on developing new fluoroquinolone derivatives with improved properties and exploring their potential applications in antitubercular and anticancer therapies .

Mechanism of Action

Target of Action

5-Fluoroquinoxaline, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, 5-Fluoroquinoxaline disrupts these essential processes, leading to bacterial cell death .

Mode of Action

5-Fluoroquinoxaline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption of DNA replication and transcription processes leads to the death of the bacterial cell .

Biochemical Pathways

The biochemical pathways affected by 5-Fluoroquinoxaline are those involved in DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, 5-Fluoroquinoxaline prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The disruption of these pathways leads to the cessation of these vital cellular processes and ultimately to bacterial cell death .

Pharmacokinetics

They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their broad-spectrum antibacterial activity and their efficacy in treating various infections .

Result of Action

The primary result of 5-Fluoroquinoxaline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, 5-Fluoroquinoxaline causes bacterial cell death, thereby helping to clear bacterial infections .

Action Environment

Fluoroquinolones, including 5-Fluoroquinoxaline, are ubiquitous in the environment due to their widespread use and persistence . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluoroquinolones . Furthermore, the presence of fluoroquinolones in the environment can contribute to the development of bacterial resistance, which is a significant concern for the continued effectiveness of this class of antibiotics .

properties

IUPAC Name

5-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCYVCLBSVVQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349151
Record name 5-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinoxaline

CAS RN

77130-30-4
Record name 5-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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